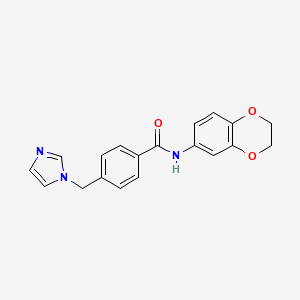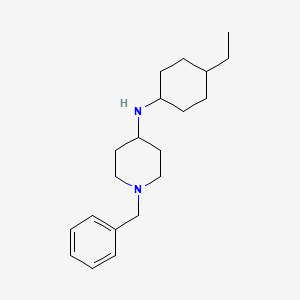![molecular formula C14H18N2O4 B5965498 4-[2-methyl-3-(propionylamino)anilino]-4-oxobutanoic acid](/img/structure/B5965498.png)
4-[2-methyl-3-(propionylamino)anilino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-methyl-3-(propionylamino)anilino]-4-oxobutanoic acid is an organic compound with a complex structure that includes both an aniline and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-methyl-3-(propionylamino)anilino]-4-oxobutanoic acid typically involves multiple steps. One common method starts with the nitration of 2-methyl aniline to form 2-methyl-3-nitroaniline. This intermediate is then reduced to 2-methyl-3-aminophenylamine. The next step involves the acylation of the amine group with propionyl chloride to form 2-methyl-3-(propionylamino)aniline. Finally, this compound undergoes a condensation reaction with succinic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-methyl-3-(propionylamino)anilino]-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can yield amines or alcohols depending on the conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4-[2-methyl-3-(propionylamino)anilino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-methyl-3-(propionylamino)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-methyl-3-(propanoylamino)anilino]-4-oxobutanoic acid
- 4-methyl-3-(propionylamino)benzoic acid
Uniqueness
4-[2-methyl-3-(propionylamino)anilino]-4-oxobutanoic acid is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a versatile compound in both research and industrial applications.
Propriétés
IUPAC Name |
4-[2-methyl-3-(propanoylamino)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-12(17)15-10-5-4-6-11(9(10)2)16-13(18)7-8-14(19)20/h4-6H,3,7-8H2,1-2H3,(H,15,17)(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDBYCLZSOJRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B5965421.png)
![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B5965431.png)
![[1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B5965439.png)
![2-{1-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]ETHYLIDENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B5965447.png)
![N,N-dibenzyl-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5965465.png)


![METHYL 4,5-DIMETHOXY-2-(2-{[4-METHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B5965480.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B5965484.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5965492.png)
![3-[(5-oxopyrrolidin-2-yl)methyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5965505.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5965512.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5965518.png)
![3-[2-[(2E)-2-[(2-hydroxyphenyl)methylene]hydrazino]thiazol-4-yl]-6-methoxy-chromen-2-one](/img/structure/B5965526.png)
